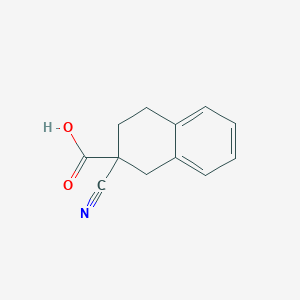

Ácido 2-ciano-1,2,3,4-tetrahidronaftaleno-2-carboxílico

Descripción general

Descripción

2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CTN) is a chemical compound that belongs to the class of naphthalene derivatives. It is a bicyclic hydrocarbon and a constituent of petroleum and coal tar .

Molecular Structure Analysis

The molecule contains a total of 27 bonds. There are 16 non-H bonds, 8 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, and 1 aliphatic nitrile .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid include a molecular formula of C12H11NO2 and a molecular weight of 201.22 g/mol .Aplicaciones Científicas De Investigación

Síntesis Orgánica

Este compuesto sirve como un intermedio versátil en la síntesis orgánica. Se puede utilizar para construir arquitecturas moleculares complejas debido a sus grupos funcionales ciano y ácido carboxílico reactivos. Por ejemplo, puede participar en reacciones de adición nucleofílica debido al grupo ciano, mientras que la parte del ácido carboxílico se puede utilizar para reacciones de esterificación o amidación .

Investigación Farmacéutica

En la investigación farmacéutica, este compuesto se utiliza como un estándar de referencia para la prueba de fármacos, asegurando la precisión y confiabilidad de los métodos analíticos. Su estructura también se explora para la síntesis de posibles candidatos a fármacos, particularmente aquellos que se dirigen a la inhibición de proteasas, que es un mecanismo crucial en las terapias antivirales y anticancerígenas .

Desarrollo Agroquímico

El grupo ciano presente en este compuesto puede actuar como un precursor para la síntesis de pesticidas a base de nitrilos. Su estructura química permite la creación de derivados que pueden servir como potentes agentes agroquímicos, proporcionando nuevas herramientas para la protección de cultivos y el control de plagas .

Industria de los Colorantes

Si bien no se mencionan aplicaciones directas en la industria de los colorantes, el núcleo de naftaleno del compuesto está relacionado estructuralmente con muchos precursores de colorantes. Los derivados químicos de este compuesto podrían potencialmente desarrollarse en nuevos colorantes con propiedades únicas para aplicaciones textiles e industriales .

Investigación Bioquímica

El potencial del compuesto en la bioquímica está ligado a su papel en la síntesis de reactivos bioquímicos. Estos reactivos se pueden utilizar para estudiar la cinética enzimática, las interacciones receptor-ligando y otras vías bioquímicas, contribuyendo a una comprensión más profunda de los sistemas biológicos .

Aplicaciones Industriales

Industrialmente, los derivados del compuesto podrían explorarse para su uso en procesos de licuefacción del carbón o como una alternativa a los solventes tradicionales en pinturas y ceras debido a sus propiedades químicas únicas .

Mecanismo De Acción

Mode of Action:

2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: is synthesized via a one-pot photoredox and Reissert-type reaction using air as the oxidant and acyl cyanide as the acyl and cyano source . This suggests that the compound may undergo redox reactions and form covalent bonds with cellular components.

Análisis Bioquímico

Biochemical Properties

2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as cytochrome P450 . The interactions between 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid and these biomolecules can lead to changes in the biochemical pathways, influencing the overall metabolic processes within the cell.

Cellular Effects

The effects of 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of genes involved in oxidative stress response, leading to changes in the cellular redox state. Additionally, 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can impact cell proliferation and apoptosis, thereby affecting cell growth and survival.

Molecular Mechanism

At the molecular level, 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it may inhibit the activity of certain kinases, thereby affecting phosphorylation events within the cell. Additionally, 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can modulate gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The temporal effects of 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites with different biochemical properties . In in vitro and in vivo studies, the long-term exposure to 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over extended periods.

Dosage Effects in Animal Models

The effects of 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways . At higher doses, it can lead to toxic or adverse effects, such as oxidative stress, inflammation, and cellular damage. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile.

Metabolic Pathways

2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic transformations can influence the overall metabolic flux and alter the levels of key metabolites within the cell. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions.

Transport and Distribution

The transport and distribution of 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into the mitochondria, where it can influence mitochondrial function and energy metabolism.

Subcellular Localization

The subcellular localization of 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with nuclear receptors and transcription factors to modulate gene expression. Additionally, its presence in the endoplasmic reticulum can influence protein folding and secretion processes.

Propiedades

IUPAC Name |

2-cyano-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-8-12(11(14)15)6-5-9-3-1-2-4-10(9)7-12/h1-4H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOKINGODIOQSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001195874 | |

| Record name | 2-Naphthalenecarboxylic acid, 2-cyano-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432681-39-4 | |

| Record name | 2-Naphthalenecarboxylic acid, 2-cyano-1,2,3,4-tetrahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432681-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxylic acid, 2-cyano-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1375936.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1375937.png)

![2-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1375946.png)

![1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole](/img/structure/B1375948.png)

![3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1375949.png)